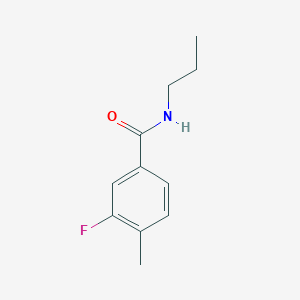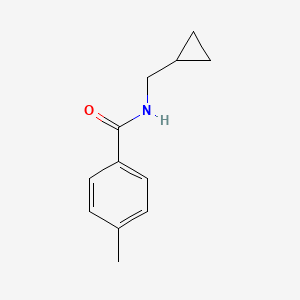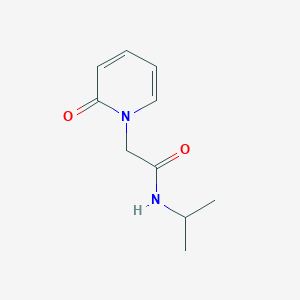
N-propyl-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propyl-2,3-dihydro-1H-indene-5-carboxamide, also known as PDIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDIC belongs to the class of indene carboxamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of N-propyl-2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, it has been suggested that N-propyl-2,3-dihydro-1H-indene-5-carboxamide may act by modulating the activity of various ion channels and receptors, including voltage-gated sodium channels, N-methyl-D-aspartate (NMDA) receptors, and sigma-1 receptors. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to reduce the activation of microglia, immune cells in the brain that are involved in the inflammatory response. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various physiological processes. However, there are also limitations to using N-propyl-2,3-dihydro-1H-indene-5-carboxamide in lab experiments. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide may exhibit off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-propyl-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the potential therapeutic applications of N-propyl-2,3-dihydro-1H-indene-5-carboxamide in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit neuroprotective effects in various animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of N-propyl-2,3-dihydro-1H-indene-5-carboxamide as a modulator of ion channels and receptors. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to modulate the activity of various ion channels and receptors, and further research is needed to determine its potential therapeutic applications in these areas. Finally, further research is needed to determine the safety and efficacy of N-propyl-2,3-dihydro-1H-indene-5-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-propyl-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with propylamine. The reaction occurs in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain the final compound, N-propyl-2,3-dihydro-1H-indene-5-carboxamide.
Applications De Recherche Scientifique
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been investigated for its neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to modulate the activity of ion channels and receptors, which may contribute to its therapeutic effects.
Propriétés
IUPAC Name |
N-propyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-8-14-13(15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9H,2-5,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCAUBKNUDSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)

![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
